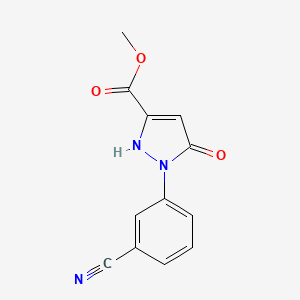
methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanophenyl group, a hydroxy group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of 3-cyanophenyl-5-oxo-1H-pyrazole-3-carboxylate.
Reduction: Formation of methyl 1-(3-aminophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to active sites of enzymes, blocking their activity and thus exerting its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- Methyl 1-(4-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate
- Methyl 1-(3-cyanophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate
Comparison: Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the cyanophenyl and hydroxy groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
methyl 2-(3-cyanophenyl)-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H9N3O3/c1-18-12(17)10-6-11(16)15(14-10)9-4-2-3-8(5-9)7-13/h2-6,14H,1H3 |
InChI Key |
UFDNVSPRAMPOKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N(N1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


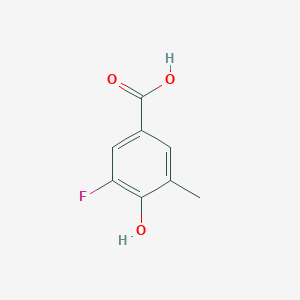

![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)

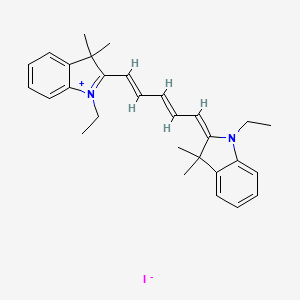



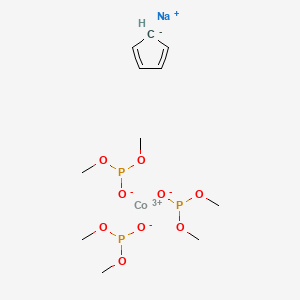
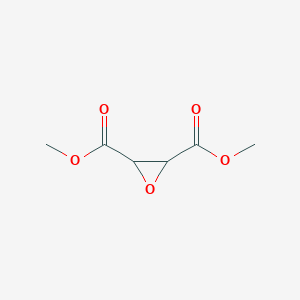

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B12104582.png)


